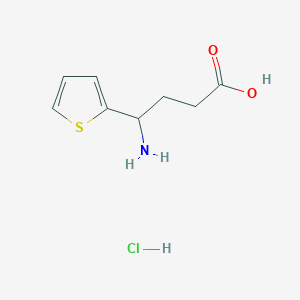
4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2411194-56-2 . It has a molecular weight of 221.71 . The IUPAC name for this compound is 4-amino-4-(thiophen-2-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2S.ClH/c9-6(3-4-8(10)11)7-2-1-5-12-7;/h1-2,5-6H,3-4,9H2,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Analysis of Global Trends and Gaps for Studies about Toxicity
Research focusing on toxicology and mutagenicity, such as the study on 2,4-dichlorophenoxyacetic acid, highlights the importance of understanding the environmental and health impacts of chemical compounds. The emphasis on occupational risk, neurotoxicity, resistance to herbicides, and the effects on non-target species indicates a need for detailed analysis of compounds like 4-Amino-4-thiophen-2-ylbutanoic acid; hydrochloride in similar contexts. Efforts in this field are geared towards enhancing safety protocols and mitigating adverse effects on health and ecosystems (Zuanazzi et al., 2020).
Pharmacological Review and Future Research Directions
The review of Chlorogenic Acid (CGA) underscores the significance of investigating the pharmacological and therapeutic roles of bioactive compounds. Given the diverse biological activities associated with CGA, such as antioxidant, anti-inflammatory, and neuroprotective effects, further research into compounds like 4-Amino-4-thiophen-2-ylbutanoic acid; hydrochloride could reveal potential applications in treating metabolic disorders and enhancing health outcomes. This calls for a broader exploration of its biological and pharmacological effects to optimize its use in healthcare (Naveed et al., 2018).
Carcinogenicity Evaluation and Safety Assessment
The investigation of thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, through synthetic modifications and evaluations for potential carcinogenicity, underlines the critical role of chemical analysis in assessing safety and health risks. Studies such as these provide valuable insights into the mechanisms of action and potential health implications of chemical compounds, contributing to regulatory assessments and the development of safer alternatives (Ashby et al., 1978).
Antioxidant and Nutraceutical Potential
Explorations into the health-promoting properties of compounds like Chlorogenic acid emphasize the potential of 4-Amino-4-thiophen-2-ylbutanoic acid; hydrochloride in contributing to the treatment and prevention of metabolic syndrome and associated disorders. The detailed examination of antioxidant, anti-inflammatory, and antidiabetic activities suggests a promising avenue for the application of such compounds in developing dietary supplements and functional foods for improved health and wellness (Santana-Gálvez et al., 2017).
Environmental and Ecotoxicological Effects
The review on the environmental fate and behavior of 2,4-D highlights the environmental persistence and ecotoxicological effects of widespread chemical pollutants, urging the necessity for comprehensive studies on the degradation, accumulation, and impact of chemical compounds like 4-Amino-4-thiophen-2-ylbutanoic acid; hydrochloride. Such research is vital for formulating effective environmental management strategies and mitigating the adverse effects on ecosystems and human health (Islam et al., 2017).
Properties
IUPAC Name |
4-amino-4-thiophen-2-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6(3-4-8(10)11)7-2-1-5-12-7;/h1-2,5-6H,3-4,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGAMNVPYVKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

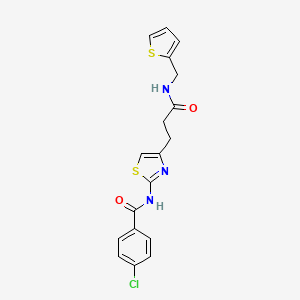


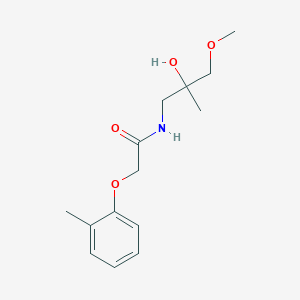
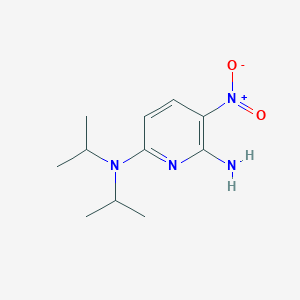
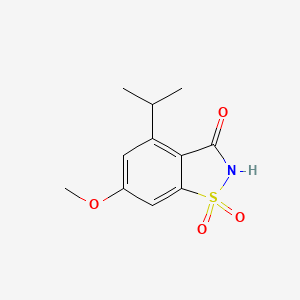
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2891107.png)
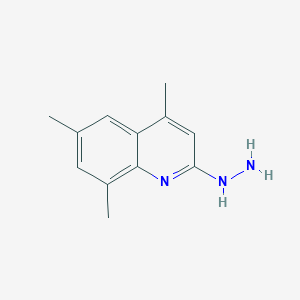
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide](/img/structure/B2891111.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)
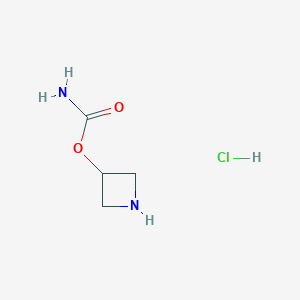
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)

